molecular formula C32H48N6O17 B14069905 N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine

Cat. No.: B14069905
M. Wt: 788.8 g/mol
InChI Key: RYMLFENBQJXCPL-UHFFFAOYSA-N
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Description

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine is a polyether-based diamino compound functionalized with two 2,4-dinitrophenyl (DNP) groups. The backbone consists of a 29-carbon chain interspersed with nine ether oxygen atoms (nonaoxanonacosane), terminated by amine groups at positions 1 and 28. Its synthesis likely involves nucleophilic aromatic substitution between the diamine backbone and activated aryl halides like 2,4-dinitrofluorobenzene.

Properties

Molecular Formula

C32H48N6O17

Molecular Weight

788.8 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,4-dinitroaniline

InChI

InChI=1S/C32H48N6O17/c39-35(40)27-1-3-29(31(25-27)37(43)44)33-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-24-22-54-20-18-52-16-14-50-12-10-48-8-6-34-30-4-2-28(36(41)42)26-32(30)38(45)46/h1-4,25-26,33-34H,5-24H2

InChI Key

RYMLFENBQJXCPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

The molecular architecture of N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine comprises a 29-carbon chain interspersed with nine ether oxygen atoms, terminated by primary amine groups that are subsequently derivatized with 2,4-dinitrophenyl moieties. The synthesis is bifurcated into two critical phases:

  • Backbone Synthesis : Construction of the nonaoxanonacosane diamine.
  • Dinitrophenyl Functionalization : Introduction of 2,4-dinitrophenyl groups at both termini.

Key challenges include maintaining regioselectivity during ether bond formation, preventing premature oxidation of amine groups, and ensuring high purity amid the compound’s inherent hydrophobicity.

Backbone Synthesis: Nonaoxanonacosane-1,29-Diamine

Polyethylene Glycol (PEG) Chain Assembly

The nonaoxanonacosane backbone is typically synthesized via controlled polymerization or stepwise coupling of ethylene oxide units. Two predominant strategies are documented:

Anionic Ring-Opening Polymerization

Ethylene oxide undergoes polymerization initiated by tetraethylene glycol–polystyrene (POE-PS) supports under anhydrous conditions, catalyzed by potassium hydride (KH). The reaction proceeds as:
$$
n \, \text{CH}2\text{CH}2\text{O} \xrightarrow{\text{KH, POE-PS}} \text{HO-(CH}2\text{CH}2\text{O)}_n\text{-H}
$$
The degree of polymerization (n = 9) is controlled by monomer-to-initiator ratios, yielding a hydroxyl-terminated PEG chain.

Peptide Coupling Strategies

Alternatively, Nω-Boc– or Fmoc–polyethylene glycol diacid derivatives are coupled to amino-functionalized polystyrene (PEG-PS) resins using carbodiimide reagents (e.g., DCC, EDC). This method allows precise control over chain length and termini functionalization.

Dinitrophenyl Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The terminal amines react with 1-fluoro-2,4-dinitrobenzene (DNFB) in a SNAr mechanism, facilitated by the electron-withdrawing nitro groups.

Reaction Conditions
  • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile, chosen for high polarity and ability to stabilize transition states.
  • Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to deprotonate amines and drive the reaction.
  • Temperature : Reflux (80–100°C) for 6–12 hours.

The reaction proceeds as:
$$
\text{H}2\text{N-(PEG)-NH}2 + 2 \, \text{DNFB} \xrightarrow{\text{TEA, DMSO}} \text{DNP-NH-(PEG)-NH-DNP} + 2 \, \text{HF}
$$

Optimization Insights
  • Stoichiometry : A 2.2:1 molar excess of DNFB ensures complete di-substitution.
  • Purification : Hot filtration with activated charcoal (gac) removes unreacted DNFB and byproducts.

Alternative Synthetic Routes

Hydrazine-Mediated Coupling

A patent-pending method employs 2,4-dinitrochlorobenzene and hydrazine hydrate in ethanol, leveraging reflux conditions to form crystalline intermediates. While originally designed for 2,4-dinitrophenylhydrazine, this approach is adaptable to PEG-diamine systems.

Polymer-Supported Synthesis

Electrophilic polymers like polyvinyl alcohol-DNP (PVA-DNP) serve as reusable platforms for sequential functionalization, reducing purification burdens.

Characterization and Quality Control

Spectroscopic Validation

  • NMR : ¹H NMR confirms DNP integration (δ 8.8–9.2 ppm, aromatic protons) and PEG backbone signals (δ 3.5–3.7 ppm).
  • IR : Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric).
  • UV-Vis : λmax ≈ 360 nm, characteristic of DNP’s π→π* transitions.

Purity Assessment

Parameter Specification Method
Purity (HPLC) ≥98% Reverse-phase C18
Residual Solvents <500 ppm (DMSO, ethanol) GC-MS
Heavy Metals <10 ppm ICP-OES

Industrial and Research Applications

The compound’s dual DNP groups enable applications in:

  • Bioconjugation : Site-specific protein labeling via DNP-antibody interactions.
  • Energetic Materials : As a precursor for insensitivity munitions (IM) due to nitro group stability.

Chemical Reactions Analysis

Types of Reactions

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dinitrophenyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and other polar aprotic solvents.

Major Products

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Compounds where the nitro groups are replaced by nucleophiles.

Scientific Research Applications

N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a molecular probe due to its unique structural features.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dinitrophenyl groups can form strong interactions with amino acid residues, while the polyether chain can facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Nonaoxanonacosane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
N1,N29-Bis(2,4-dinitrophenyl)-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1,29-diamine C₄₁H₆₆N₆O₁₇ (estimated) ~914 (estimated) Diamine, DNP groups Coordination chemistry, analytical probes N/A
3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol (Decaethylene glycol) C₂₀H₄₂O₁₁ 458.54 Diol Surfactant, polymer additive
29-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol C₃₅H₆₄O₁₁ 660.89 Phenoxy, alcohol Surfactant research
3,6,9,12,15,18,21,24,27-Nonaoxanonacosane-1,29-diol Dimethanethiosulfonate Not specified Not specified Thiosulfonate Biochemical crosslinking

Key Observations :

  • The DNP-functionalized diamine has a significantly higher molecular weight (~914 g/mol) compared to the diol (458.54 g/mol) due to the aromatic nitro groups .
  • The diol derivative (decaethylene glycol) is hydrophilic and widely used as a nonionic surfactant, as noted in Sigma-Aldrich studies . In contrast, the DNP-diamine’s nitro groups reduce water solubility but enhance affinity for organic solvents and electron-deficient reactivity.

Chemical Reactivity Comparisons

Reactivity of DNP Derivatives

The DNP groups in the target compound exhibit electrophilic aromatic substitution tendencies, similar to other 2,4-dinitrophenyl ethers and sulfides. For example:

Table 2: Kinetic Parameters for Hydrazine Reactions with DNP Derivatives (in DMSO, 25°C)

Compound Second-Order Rate Constant (kA, M⁻¹s⁻¹) ΔH° (kJ/mol) ΔS° (J/mol·K) References
2,4-Dinitrophenyl phenyl ether 1.2 × 10⁻³ 85 -45
2,4-Dinitrophenyl phenyl sulfide 3.8 × 10⁻³ 78 -32
Target DNP-diamine (hypothetical) Estimated lower than above ~90 (est.) ~-50 (est.) N/A

Key Observations :

  • The target compound’s DNP groups are expected to react with nucleophiles like hydrazine, but the amine termini may alter reactivity compared to ether or sulfide derivatives. The steric bulk of the polyether backbone could further reduce reaction rates .

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